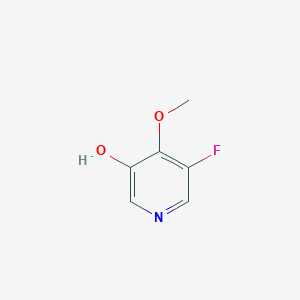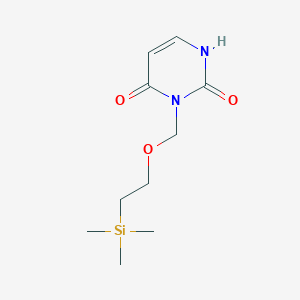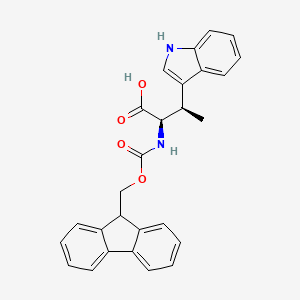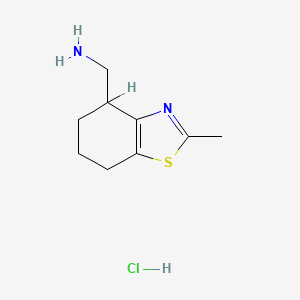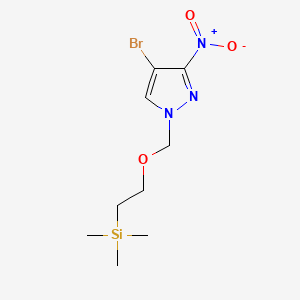![molecular formula C16H13NO3S B15364199 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15364199.png)
5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring. This particular compound features a methylsulfonyl group attached to the phenyl ring, which significantly influences its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde typically involves multiple steps One common approach is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation: 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carboxylic acid.
Reduction: 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-ol or 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-amine.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules
Biology: Biologically, 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde exhibits antimicrobial and anti-inflammatory properties. It has been studied for its potential use in treating infections and inflammatory conditions.
Medicine: In medicine, this compound is investigated for its anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable in various chemical processes.
Mecanismo De Acción
The mechanism by which 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde exerts its effects involves interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing cellular pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls, while its anti-inflammatory effects could be due to the inhibition of inflammatory cytokines.
Comparación Con Compuestos Similares
Indole-3-carbaldehyde: Lacks the methylsulfonyl group, resulting in different reactivity and biological activity.
4-(Methylsulfonyl)phenyl-1H-indole: Similar structure but different position of the methylsulfonyl group.
5-(Methylsulfonyl)phenyl-1H-indole-2-carbaldehyde: Different position of the aldehyde group.
Uniqueness: 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde stands out due to its specific arrangement of functional groups, which influences its chemical behavior and biological activity. Its unique structure allows for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C16H13NO3S |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
5-(4-methylsulfonylphenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H13NO3S/c1-21(19,20)14-5-2-11(3-6-14)12-4-7-16-15(8-12)13(10-18)9-17-16/h2-10,17H,1H3 |
Clave InChI |
HAYXGDKKULZJRW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dimethylethyl 5,6-dihydro-6-methyl-6'-(methylamino)[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364120.png)
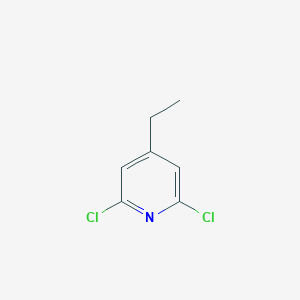

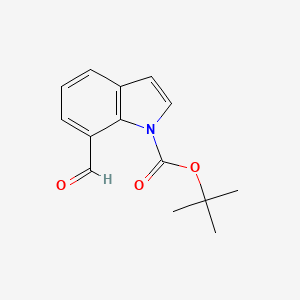
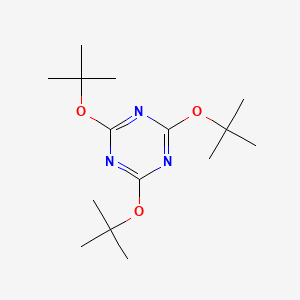
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B15364148.png)

